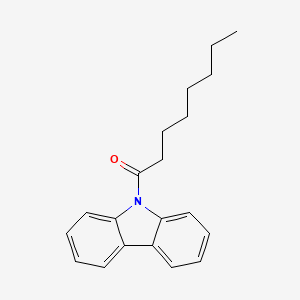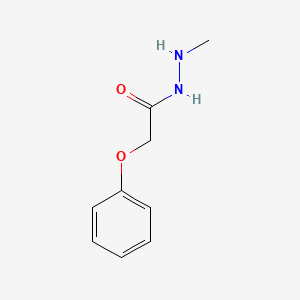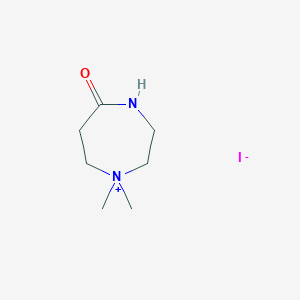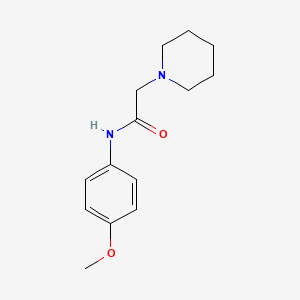
1-Piperidineacetamide, N-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(4-methoxyphenyl)- is a chemical compound with the molecular formula C14H20N2O2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(4-methoxyphenyl)- typically involves the reaction of piperidine with 4-methoxyphenylacetic acid. The process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-Piperidineacetamide, N-(4-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl derivatives.
Scientific Research Applications
1-Piperidineacetamide, N-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1-Piperidineacetamide, N-(4-ethoxyphenyl)-: This compound has an ethoxy group instead of a methoxy group, leading to differences in chemical reactivity and biological activity.
1-Piperidineacetamide, N-(4-chlorophenyl)-:
1-Piperidineacetamide, N-(4-bromophenyl)-: The bromophenyl derivative exhibits unique reactivity patterns and is used in different research contexts.
The uniqueness of 1-Piperidineacetamide, N-(4-methoxyphenyl)- lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it a valuable compound in various scientific disciplines.
Properties
CAS No. |
58479-93-9 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-5-12(6-8-13)15-14(17)11-16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
InChI Key |
LTAOSVFYEKWEFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




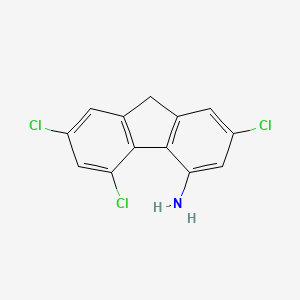




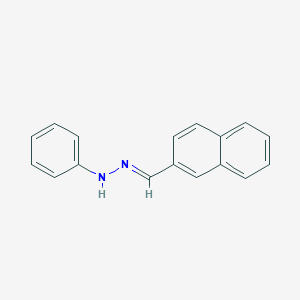

![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
